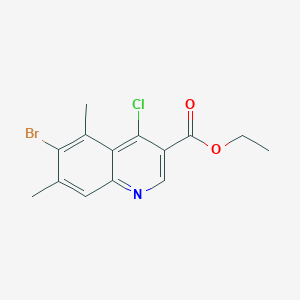
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride” is a chemical compound with the molecular formula C11H13ClFNO2. It is a derivative of tetrahydroisoquinoline, a type of isoquinoline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12FNO2.ClH/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10;/h4-5,13H,2-3,6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis Techniques : The synthesis of novel compounds often involves complex chemical reactions to introduce specific functional groups that can affect the biological activity of the compound. For example, the synthesis of tebuquine analogues involves a palladium-catalyzed Suzuki reaction, demonstrating the intricate methodologies used to create compounds with potential antimalarial activity (O’Neill et al., 1997).
Antibacterial Properties : Certain derivatives exhibit potent antibacterial activities. For instance, the study on 8-chloroquinolone derivatives highlighted novel compounds with significant antibacterial effects against a range of bacteria, emphasizing the potential for these molecules in therapeutic applications (Kuramoto et al., 2003).
Antimalarial Activity : Research into the antimalarial activity of tebuquine analogues shows the importance of structural modifications in enhancing drug efficacy against Plasmodium falciparum, offering insights into the development of more effective antimalarial therapies (O’Neill et al., 1997).
Molecular Modeling and Drug Design
- Molecular Modeling : The application of molecular modeling techniques helps in understanding the interaction between drugs and their target sites. For tebuquine analogues, modeling studies reveal the importance of inter-nitrogen separation and interaction energies, providing valuable information for the design of new antimalarial drugs (O’Neill et al., 1997).
Chemical Structure and Reactivity
Chemical Reactivity : The reactivity of compounds under different conditions can lead to the formation of novel structures with unique biological properties. For instance, the synthesis and antibacterial activity of some 3-Hydroxyquinolones illustrate the potential of chemical reactions in producing compounds with antibacterial properties (Rádl & Janichová, 1992).
Structural Modifications : Modifications to the chemical structure of a compound can significantly influence its biological activity. The study of novel 7-substituted quinolonecarboxylic acids demonstrates how nitroso and nitrone cycloadditions can be used to create derivatives with potential antibacterial properties (Ziegler et al., 1988).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10;/h4-5,13H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMSTJKFBQTFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1CCNC2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

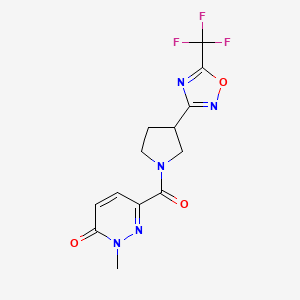
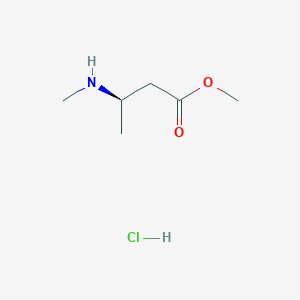
![N~4~-(4-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2536730.png)
![2-(Furan-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2536731.png)
![1-[1-[(2-Chlorophenyl)methylsulfonyl]azetidin-3-yl]pyrrolidine](/img/structure/B2536733.png)

![Ethyl 3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2536738.png)
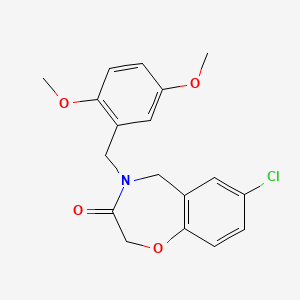
amino}thiophene-2-carboxamide](/img/structure/B2536741.png)
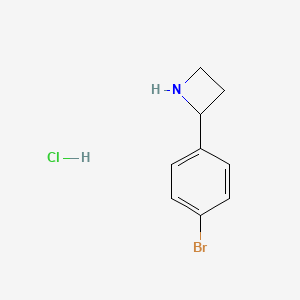
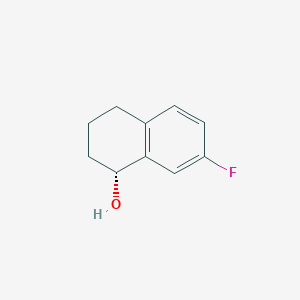
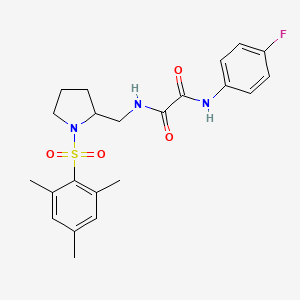
![7-(4-benzoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2536749.png)
